3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide
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Overview
Description
3-(4-methylpiperazin-1-yl)-N’,N’-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide is a complex organic compound that features a piperazine ring substituted with a methyl group, linked to a hydrazide moiety, and further connected to two long-chain unsaturated fatty acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-N’,N’-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Hydrazide Formation: The piperazine derivative is then reacted with a suitable hydrazine derivative to form the hydrazide intermediate.
Attachment of Fatty Acid Residues: The final step involves the coupling of the hydrazide intermediate with the unsaturated fatty acid residues, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid residues.
Reduction: Reduction reactions can occur at the hydrazide moiety.
Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, while the fatty acid residues can interact with lipid membranes, enhancing cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 3-(4-methylpiperazin-1-yl)propanoic acid
- 3-(4-methylpiperazin-1-yl)propan-1-amine
Uniqueness
3-(4-methylpiperazin-1-yl)-N’,N’-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide is unique due to its combination of a piperazine ring, hydrazide moiety, and long-chain unsaturated fatty acid residues. This structure imparts unique physicochemical properties, such as amphiphilicity, which can be exploited in various applications, particularly in drug delivery and materials science.
Properties
Molecular Formula |
C44H82N4O |
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Molecular Weight |
683.1 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide |
InChI |
InChI=1S/C44H82N4O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(45-44(49)36-39-47-42-40-46(3)41-43-47)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-43H2,1-3H3,(H,45,49)/b14-12-,15-13-,20-18-,21-19- |
InChI Key |
PGBXZZRTJGILHS-QYCRHRGJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(NC(=O)CCN1CCN(CC1)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)NC(=O)CCN1CCN(CC1)C |
Origin of Product |
United States |
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